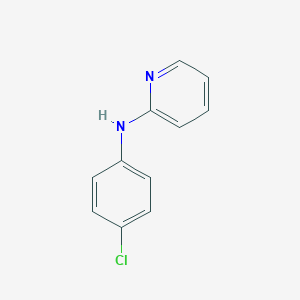
N-(4-chlorophenyl)-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-pyridinamine: is a derivative of pyridine, an aromatic heterocyclic compound with a nitrogen atom in the ring. This compound is characterized by the presence of a p-chloroanilino group attached to the second position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-pyridinamine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with p-chloroaniline under specific conditions. This reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. For instance, the preparation method of 2-p-chlorobenzyl pyridine involves the reaction of chlorobenzene and alchlor with 2-pyridine formyl chloride hydrochloride, followed by further reactions with diglycol, hydrazine hydrate, and potassium hydroxide .
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-2-pyridinamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst are often employed.
Substitution: Various electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce amino-substituted pyridines .
Scientific Research Applications
N-(4-chlorophenyl)-2-pyridinamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes .
Comparison with Similar Compounds
Pyridine: The parent compound, known for its basicity and aromaticity.
Piperidine: A saturated analog of pyridine, widely used in pharmaceuticals.
Quinoline: Another nitrogen-containing heterocycle with significant biological activity.
Uniqueness: N-(4-chlorophenyl)-2-pyridinamine is unique due to the presence of the p-chloroanilino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
22681-77-2 |
|---|---|
Molecular Formula |
C11H9ClN2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
N-(4-chlorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) |
InChI Key |
PRZYJLBEQGBXQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl |
Key on ui other cas no. |
22681-77-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















